2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine
Overview
Description
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanamine chain . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of cyclopropylamine with imidazole-1-ethanol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The imidazole ring is known to bind to metal ions and participate in various biochemical reactions . The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanamine: Lacks the cyclopropyl group, which may result in different biological activities and stability.
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: Contains a methyl group instead of a cyclopropyl group, leading to variations in chemical reactivity and biological properties.
2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets and its overall pharmacological profile.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2-cyclopropylimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-5-11-6-4-10-8(11)7-1-2-7/h4,6-7H,1-3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIROQOZBKXIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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